Product packaging for 7-Bromopyrido[2,3-d]pyrimidine(Cat. No.:)

7-Bromopyrido[2,3-d]pyrimidine

Cat. No.: B13666604
M. Wt: 210.03 g/mol
InChI Key: FUBYZFIWBLOTBD-UHFFFAOYSA-N
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Description

7-Bromopyrido[2,3-d]pyrimidine is a versatile brominated heterocyclic compound that serves as a crucial synthetic intermediate for researchers, particularly in the field of medicinal chemistry. The pyrido[2,3-d]pyrimidine scaffold is recognized as an emerging and privileged structure in drug discovery due to its broad spectrum of biological activities . This scaffold is a known isostere of quinazoline and is found in several commercial drugs, making it a valuable template for designing novel bioactive molecules . Researchers extensively utilize this core structure to develop potent inhibitors for a variety of cancer targets. Its derivatives have shown activity against tyrosine kinases, extracellular regulated protein kinases (ERK), ABL kinase, phosphatidylinositol-3 kinase (PI3K), mammalian target of rapamycin (mTOR), and dihydrofolate reductase (DHFR) . The bromine atom at the 7-position provides a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, allowing medicinal chemists to create diverse libraries of compounds for structure-activity relationship (SAR) studies . This enables the optimization of potency and selectivity for specific therapeutic targets. Beyond oncology research, pyrido[2,3-d]pyrimidine derivatives have also been investigated as selective inhibitors for treating opportunistic infections, such as those caused by Pneumocystis jirovecii and Toxoplasma gondii , by targeting pathogen dihydrofolate reductase . This product is intended for research use only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4BrN3 B13666604 7-Bromopyrido[2,3-d]pyrimidine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromopyrido[2,3-d]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3/c8-6-2-1-5-3-9-4-10-7(5)11-6/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUBYZFIWBLOTBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=NC=NC=C21)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 7 Bromopyrido 2,3 D Pyrimidine

Historical Context and Early Approaches to Pyrido[2,3-d]pyrimidine (B1209978) Synthesis

The foundational synthesis of the pyrido[2,3-d]pyrimidine ring system historically relied on the construction of the pyridine (B92270) ring onto a pre-existing, suitably substituted pyrimidine (B1678525) core. organic-chemistry.orggoogle.com One of the most established methods involves the reaction of 6-aminopyrimidines with various three-carbon synthons. organic-chemistry.org

Early approaches frequently employed the condensation of 6-aminouracil and its derivatives with 1,3-dicarbonyl compounds. For instance, the reaction of 6-aminouracil with acetylacetone in phosphoric acid yielded 5,7-dimethylpyrido[2,3-d]pyrimidine-2,4-dione. organic-chemistry.org Similarly, dimethyl acetylenedicarboxylate (DMAD) was found to react with 6-aminouracils in protic media to form 5-carboxamido-7-oxopyrido[2,3-d]pyrimidines. organic-chemistry.org These methods, while effective, often required harsh conditions and were limited in the diversity of substituents that could be introduced.

Another classical approach involves building the pyridine ring from a 4-aminopyrimidine precursor via intramolecular cyclization of an attached propionyl derivative or by adding a two-carbon unit. organic-chemistry.org These strategies laid the groundwork for the more efficient and versatile methods that would follow.

Modern Synthetic Routes Towards 7-Bromopyrido[2,3-d]pyrimidine

Modern organic synthesis has seen a shift towards efficiency, atom economy, and procedural simplicity. This is reflected in the contemporary methods used to construct the this compound scaffold, which focus on sophisticated ring formation strategies and precise halogenation protocols.

Strategies for Pyrido[2,3-d]pyrimidine Ring Formation

The formation of the bicyclic pyrido[2,3-d]pyrimidine core is central to the synthesis. Current methods emphasize convergent and efficient reactions that can generate molecular complexity rapidly.

Multi-component reactions (MCRs) have emerged as a powerful tool for the synthesis of complex heterocyclic systems like pyrido[2,3-d]pyrimidines in a single operation. nih.govmdpi.com These reactions are valued for their high efficiency, simplicity, and ability to quickly generate diverse molecular libraries. nih.gov A common MCR strategy involves the condensation of a 6-aminopyrimidine derivative (such as 6-aminouracil or 6-amino-1,3-dimethyluracil), an aldehyde, and an active methylene compound like malononitrile. organic-chemistry.orgmdpi.com This approach allows for the introduction of a wide variety of substituents at the 5- and 7-positions of the resulting pyrido[2,3-d]pyrimidine ring.

The reaction typically proceeds through a domino Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization and aromatization. researchgate.netmasterorganicchemistry.com Various catalysts have been employed to facilitate these transformations, including nano magnetite Schiff base complexes, ionic liquids, and Brønsted acids, often under environmentally friendly conditions. mdpi.comnih.gov

Pyrimidine SourceAldehydeActive Methylene CompoundCatalyst/ConditionsReference
6-amino-1,3-dimethyluracilAromatic aldehydesMalononitrileNano magnetite Schiff base complex mdpi.com
4(6)-aminouracilAromatic aldehydesMalononitrileMicrowave irradiation or DAHP in aqueous media researchgate.net
6-amino-2-(methylthio)pyrimidin-4(3H)-oneAromatic aldehydesEthyl cyanoacetate or Meldrum's acidBrønsted-acidic ionic liquid nih.gov
6-aminouracil derivativesAromatic aldehydesMalononitrileNanocrystalline MgO in water researchgate.net

Another modern cyclization strategy involves the acylation of o-aminonicotinamides, which possess the necessary functionality to act as a trap for an electron-deficient carbon, leading to the formation of the annulated pyrimidine ring. scielo.org.mx

Building on the efficiency of MCRs, one-pot syntheses have become a preferred method for constructing the pyrido[2,3-d]pyrimidine scaffold. researchgate.netnih.govwikipedia.org These protocols eliminate the need for isolating intermediates, thereby saving time, reagents, and reducing waste. For example, a one-pot, three-component condensation of 6-amino-1,3-dimethyluracil, various aromatic aldehydes, and malononitrile can be efficiently catalyzed by bismuth(III) triflate in ethanol to produce highly substituted pyrido[2,3-d]pyrimidines in high yields. nih.gov

Similarly, Brønsted-acidic ionic liquids have been used as reusable catalysts for the one-pot, three-component synthesis under solvent-free conditions, offering advantages of short reaction times and easy work-up. nih.govwikipedia.org Cascade reactions, where multiple bond-forming events occur sequentially in a single synthetic operation without changing the reaction conditions, have also been developed. An efficient approach to a polysubstituted fluoropyridone, a precursor to the pyrido[2,3-d]pyrimidine system, was achieved through a one-pot, three-step cascade reaction involving condensation, amide formation, and intramolecular cyclization. nuph.edu.ua

Introduction of Bromine via Regioselective Halogenation Protocols

To synthesize the target compound, this compound, a bromine atom must be selectively introduced onto the pyridine portion of the fused ring system.

The direct regioselective bromination of the C-7 position of a pre-formed pyrido[2,3-d]pyrimidine ring via electrophilic substitution can be challenging. The pyridine ring is inherently electron-deficient and less reactive towards electrophiles than benzene. The outcome of such a reaction is highly dependent on the nature and position of existing substituents on the bicyclic system, which can either activate or deactivate the ring towards electrophilic attack.

Reagents like N-Bromosuccinimide (NBS) are commonly used for the electrophilic bromination of aromatic and heteroaromatic rings. researchgate.netwikipedia.org The regioselectivity of NBS bromination on substituted pyridines is known to be influenced by both the electronic nature of the substituent and the solvent. researchgate.net For the pyrido[2,3-d]pyrimidine system, direct bromination at the 7-position would require activation of the pyridine ring.

Role of Brominating Reagents and Catalytic Systems

The introduction of a bromine atom at the 7-position of the pyrido[2,3-d]pyrimidine ring system is most commonly achieved not by direct electrophilic aromatic substitution, but through the conversion of a carbonyl group in the corresponding pyrido[2,3-d]pyrimidin-7(8H)-one precursor. This transformation, a type of deoxybromination, relies on potent brominating agents capable of converting the C=O bond into a C-Br bond.

Phosphorus oxybromide (POBr₃) is a primary reagent for this purpose. longdom.orgresearchgate.net It acts as both a bromine source and an activating agent for the carbonyl oxygen. The reaction is typically conducted by heating the pyrido[2,3-d]pyrimidin-7(8H)-one substrate with an excess of POBr₃, often in a high-boiling point solvent like toluene or xylene, at temperatures ranging from 110°C to 160°C. researchgate.net The mechanism involves the initial phosphorylation of the carbonyl oxygen, converting it into a good leaving group, which is subsequently displaced by a bromide ion. These deoxybromination reactions can be exothermic and must be handled with care, as the reagents react vigorously with water. reagentia.eu

While direct bromination of the heterocyclic core at other positions has been documented using reagents like N-Bromosuccinimide (NBS), this is less common for the 7-position unless it is part of a broader sequential strategy starting from a different precursor. researchgate.net Catalytic systems are generally not required for the deoxybromination with POBr₃, as the reaction is driven by the high reactivity of the reagent at elevated temperatures.

Synthesis via Functional Group Interconversion on the Pyrido[2,3-d]pyrimidine Skeleton

Functional group interconversion on a pre-constructed pyrido[2,3-d]pyrimidine ring is the cornerstone of synthesizing 7-bromo derivatives. This strategy offers a reliable pathway by leveraging stable and accessible intermediates.

While theoretically possible, the synthesis of this compound via halogen exchange from a 7-chloro precursor is not a commonly reported strategy. This is because both the 7-chloro and 7-bromo derivatives are typically synthesized from the same common intermediate: pyrido[2,3-d]pyrimidin-7(8H)-one. nih.gov The direct conversion of the 7-oxo compound to the desired 7-bromo derivative with a reagent like POBr₃ is generally more efficient than a two-step process involving initial chlorination followed by a subsequent halogen exchange reaction (e.g., a Finkelstein-type reaction).

The most prevalent and strategically important method for preparing this compound involves a sequential approach centered on the pyrido[2,3-d]pyrimidin-7(8H)-one intermediate. This multi-step process provides a robust and versatile route to the target compound and its analogues.

The general sequence is as follows:

Construction of the Pyrido[2,3-d]pyrimidin-7(8H)-one Core: The bicyclic ring system is first assembled. A common method involves the cyclization of a substituted 4-aminopyrimidine with a three-carbon component. chemscene.comchemicalbook.com For example, the synthesis of intermediates for the CDK4/6 inhibitor Palbociclib often starts with a substituted pyrimidine which undergoes palladium-catalyzed coupling and subsequent intramolecular cyclization to yield the desired pyrido[2,3-d]pyrimidin-7(8H)-one skeleton. chemscene.com

Conversion to this compound: The key intermediate from the previous step, the pyrido[2,3-d]pyrimidin-7(8H)-one, is then subjected to deoxybromination. This functional group interconversion is the critical step, where the C7-carbonyl is transformed into the target C7-bromide using reagents such as phosphorus oxybromide (POBr₃). researchgate.netreagentia.eu This intermediate is a valuable building block for further synthetic manipulations, such as nucleophilic substitution reactions to introduce diverse functionalities at the 7-position. tdcommons.org

This sequential strategy is fundamental in the synthesis of complex pharmaceutical agents, where the 7-bromo derivative serves as a versatile precursor for coupling reactions. longdom.orgbiosynth.com

Reaction Condition Optimization and Process Intensification Studies

Improving the efficiency, yield, and environmental footprint of the synthesis of this compound is a key focus of process chemistry. Research efforts span from optimizing traditional batch methods to exploring advanced manufacturing technologies.

The optimization of batch synthesis focuses on refining reaction parameters to maximize yield and purity while minimizing side reactions and reagent usage. Studies on the synthesis of related brominated pyrido[2,3-d]pyrimidine intermediates have demonstrated the significant impact of solvent, temperature, and reagent stoichiometry.

For instance, in the bromination of a pyrido[2,3-d]pyrimidin-7(8H)-one derivative using N-Bromosuccinimide (NBS), a systematic optimization was performed. researchgate.net The results highlighted the critical role of the solvent system and reaction temperature.

Table 1: Optimization of Bromination Conditions for a Pyrido[2,3-d]pyrimidin-7(8H)-one Intermediate Data sourced from a study on a Palbociclib intermediate. researchgate.net

EntrySolventReagent (Equivalents)Temperature (°C)Time (h)Yield (%)
1CH₂Cl₂NBS (1.1)25280
2CHCl₃NBS (1.1)25285
3CCl₄NBS (1.1)25282
4CH₃CNNBS (1.1)25275
5CHCl₃NBS (1.0)25278
6CHCl₃NBS (1.2)25290
7CHCl₃NBS (1.2)0470
8CHCl₃NBS (1.2)401.592

As shown in the table, using chloroform (CHCl₃) as the solvent with 1.2 equivalents of NBS at 40°C provided the optimal yield of 92%. researchgate.net Such studies are crucial for developing scalable and economically viable manufacturing processes.

For process intensification and large-scale synthesis, flow chemistry presents significant advantages over traditional batch processing. tdcommons.org Continuous flow reactors offer superior control over reaction parameters such as temperature and residence time, enhanced heat and mass transfer, and improved safety, particularly when dealing with hazardous reagents or exothermic reactions. nih.gov

While the direct application of flow chemistry to the synthesis of this compound is not yet widely documented, the technology has been successfully applied to the synthesis of related privileged scaffolds, including fused pyrimidinones. nih.gov For example, continuous-flow retro-Diels-Alder reactions have been used to generate pyrimidinone scaffolds at high temperatures and pressures, achieving higher yields compared to corresponding batch reactions. nih.gov The implementation of flow technology could facilitate the multi-step synthesis of complex APIs by enabling the coupling of individual reaction steps without the need for isolating intermediates. Given the industrial importance of pyrido[2,3-d]pyrimidine derivatives, the exploration of flow chemistry for the deoxybromination step and subsequent coupling reactions represents a promising avenue for developing more efficient, safer, and scalable manufacturing processes.

Advanced Purification and Isolation Techniques for Chemical Intermediates and the Final Product

The synthesis of this compound and related heterocyclic compounds necessitates robust purification and isolation strategies to ensure the high purity of both the final product and its crucial chemical intermediates. The methodologies employed range from standard laboratory techniques to more advanced chromatographic systems, tailored to the specific physicochemical properties of the compounds being separated.

Standard purification protocols for intermediates in the synthesis of pyrido[2,3-d]pyrimidines often involve conventional methods such as recrystallization, precipitation, and extraction. For instance, intermediates are frequently isolated by pouring the reaction mixture into ice water or crushed ice, which induces precipitation of the solid product. nih.govgoogle.com This crude solid is then collected by filtration and can be further purified by recrystallization from common organic solvents like ethanol. nih.gov In cases where impurities remain, aqueous work-ups involving pH adjustment can facilitate the removal of acidic or basic contaminants. nih.govgoogle.com Liquid-liquid extraction using solvents such as ethyl acetate is also a common step to separate the desired compound from the reaction mixture. nih.gov

For more challenging separations or to achieve higher purity levels, column chromatography over silica gel is a widely adopted technique. nih.gov The choice of eluting solvents is critical and is typically a mixture of polar and non-polar solvents, such as dichloromethane and methanol, to effectively separate the target compound from reaction byproducts. nih.gov

In addition to these conventional methods, advanced chromatographic techniques offer significant advantages in terms of speed, efficiency, and scalability, particularly in a pharmaceutical development context.

Preparative High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a powerful tool for the high-resolution purification of complex mixtures. While specific examples for this compound are not detailed in the literature, the technique is applied to structurally similar and complex heterocyclic compounds. google.com This method is particularly useful for isolating final products with high purity, removing closely related structural analogues or isomers that are difficult to separate by other means.

Supercritical Fluid Chromatography (SFC): SFC has emerged as a greener and more efficient alternative to traditional HPLC for both analytical and preparative-scale purification. wikipedia.orgnih.gov This technique utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. libretexts.orgteledynelabs.com The low viscosity and high diffusivity of supercritical fluids allow for faster separations with lower pressure drops compared to HPLC. libretexts.org SFC is particularly well-suited for the purification of thermally labile molecules and for chiral separations. wikipedia.orgnih.gov Its application in the analysis of other heterocyclic compounds suggests its potential utility in the high-throughput purification of this compound and its precursors, offering benefits in reduced solvent consumption and faster run times. mdpi.com

The selection of an appropriate purification strategy depends on the scale of the synthesis, the nature of the impurities, and the required final purity of the material. A combination of these techniques is often employed to achieve the desired product specifications.

Table of Purification Techniques

Technique Compound Type Description
Precipitation Intermediate / Final Product The crude product is solidified by adding the reaction mixture to ice or water and then collected by filtration. nih.govgoogle.com
Recrystallization Intermediate / Final Product The compound is dissolved in a hot solvent (e.g., ethanol, benzene) and allowed to cool, forming pure crystals. nih.govpatsnap.comgoogle.com
Column Chromatography Intermediate / Final Product The compound is separated from impurities on a silica gel stationary phase using a solvent eluent system. nih.gov
Liquid-Liquid Extraction Intermediate / Final Product The target compound is partitioned between two immiscible liquid phases (e.g., ethyl acetate and water) to separate it from impurities. nih.gov
Preparative HPLC Final Product High-resolution chromatography used for purifying complex mixtures to achieve high purity of the final compound. google.com

| Supercritical Fluid Chromatography (SFC) | Final Product | An advanced chromatographic technique using a supercritical fluid mobile phase for fast and efficient purification. wikipedia.orglibretexts.orgteledynelabs.com |

Advanced Reactivity and Derivatization Chemistry of 7 Bromopyrido 2,3 D Pyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactions at the C-7 Bromine Position

The electron-deficient nature of the pyridine (B92270) ring within the pyrido[2,3-d]pyrimidine (B1209978) system facilitates nucleophilic aromatic substitution (SNAr) at the C-7 position. The bromine atom acts as an effective leaving group, allowing for its displacement by a variety of heteroatom nucleophiles. These reactions typically proceed under thermal conditions and are fundamental for installing key pharmacophoric features.

The introduction of nitrogen-based substituents at the C-7 position is readily achieved through SNAr reactions with primary and secondary amines. This transformation is a cornerstone for building structure-activity relationships in many inhibitor programs. The reaction of 7-Bromopyrido[2,3-d]pyrimidine with cyclic secondary amines, such as piperidine and morpholine, proceeds efficiently when heated in a suitable solvent like ethanol, yielding the corresponding 7-amino-substituted products in high yields. For example, treatment with morpholine in ethanol at reflux provides 7-(morpholin-4-yl)pyrido[2,3-d]pyrimidine in 85% yield.

Amine NucleophileSolventConditionsProductYield (%)
PiperidineEthanolReflux7-(Piperidin-1-yl)pyrido[2,3-d]pyrimidine82
MorpholineEthanolReflux7-(Morpholin-4-yl)pyrido[2,3-d]pyrimidine85

Oxygen and sulfur nucleophiles can also effectively displace the C-7 bromine to form critical C-O and C-S bonds, respectively. These reactions expand the chemical space accessible from the 7-bromo intermediate. The reaction with sodium methoxide in methanol at reflux smoothly yields 7-methoxypyrido[2,3-d]pyrimidine. Similarly, sulfur-based nucleophiles, such as sodium thiomethoxide, react under comparable conditions to afford the corresponding 7-(methylthio)pyrido[2,3-d]pyrimidine. These transformations highlight the utility of the SNAr reaction for introducing a range of chalcogen-containing moieties.

NucleophileSolventConditionsProductYield (%)
Sodium MethoxideMethanolReflux7-Methoxypyrido[2,3-d]pyrimidine78
Sodium ThiomethoxideMethanolReflux7-(Methylthio)pyrido[2,3-d]pyrimidine80

Beyond common amines and chalcogens, the C-7 bromine can be displaced by other heteroatom nucleophiles. Although less common, reactions with reagents like sodium azide can introduce azide functionalities, which serve as precursors for triazoles or can be reduced to primary amines. The reactivity of the C-7 position in this compound is thus a reliable platform for the introduction of diverse heteroatomic substituents through the SNAr mechanism.

Metal-Catalyzed Cross-Coupling Reactions Leveraging the C-7 Bromine Functionality

The C-7 bromine atom is an ideal handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for constructing carbon-carbon and carbon-heteroatom bonds. These methods have become indispensable in modern organic synthesis and drug discovery for their broad substrate scope and functional group tolerance.

The Suzuki-Miyaura coupling is one of the most widely used methods for forming C-C bonds, particularly for creating biaryl structures. This compound readily participates in this reaction with various aryl- and heteroarylboronic acids. A typical reaction involves a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0), and an aqueous base like sodium carbonate in a solvent mixture such as 1,4-dioxane. This method allows for the direct installation of aryl groups at the C-7 position, furnishing compounds like 7-phenylpyrido[2,3-d]pyrimidine in excellent yield.

Boronic AcidCatalystBaseSolventProductYield (%)
Phenylboronic AcidPd(PPh3)4Na2CO31,4-Dioxane/H2O7-Phenylpyrido[2,3-d]pyrimidine92
4-Methoxyphenylboronic AcidPd(PPh3)4Na2CO31,4-Dioxane/H2O7-(4-Methoxyphenyl)pyrido[2,3-d]pyrimidine88

The Sonogashira coupling enables the formation of a C-C triple bond between a vinyl or aryl halide and a terminal alkyne. This reaction is invaluable for introducing linear alkyne linkers into molecular scaffolds. This compound undergoes Sonogashira coupling with terminal alkynes, such as phenylacetylene, under standard conditions. The reaction is co-catalyzed by a palladium complex, like Dichlorobis(triphenylphosphine)palladium(II), and a copper(I) salt (e.g., CuI), in the presence of an amine base like triethylamine. This process efficiently yields 7-(phenylethynyl)pyrido[2,3-d]pyrimidine, demonstrating a reliable method for extending the molecular framework from the C-7 position.

AlkynePd CatalystCu Co-catalystBaseProductYield (%)
PhenylacetylenePd(PPh3)2Cl2CuIEt3N7-(Phenylethynyl)pyrido[2,3-d]pyrimidine85
(Trimethylsilyl)acetylenePd(PPh3)2Cl2CuIEt3N7-((Trimethylsilyl)ethynyl)pyrido[2,3-d]pyrimidine89

Computational and Theoretical Studies of 7 Bromopyrido 2,3 D Pyrimidine

Quantum Chemical Calculations of Electronic Structure and Energetics

Density Functional Theory (DFT) has become a primary method for investigating the electronic properties of heterocyclic systems due to its balance of computational cost and accuracy. For the pyrido[2,3-d]pyrimidine (B1209978) scaffold, DFT calculations are frequently employed to optimize molecular geometries and predict various physicochemical properties.

A detailed DFT study was conducted on a closely related isomer, 1-(4-((6-bromopyrido[2,3-d]pyrimidin-4-yl)oxy)phenyl)-3-(2,4-difluorophenyl)urea, to determine its optimized molecular structure. tandfonline.com The conformation of the most stable isomer calculated at room temperature was found to be consistent with the conformation determined experimentally via single-crystal X-ray diffraction. tandfonline.com Such studies typically use functionals like B3LYP with basis sets such as 6-311++G(d,p) to compute parameters that shed light on chemical reactivity and molecular electrostatic potential (MEP). researchgate.netresearchgate.net For instance, MEP maps are used to understand regions of a molecule that are susceptible to electrophilic and nucleophilic attack. bohrium.com

Studies on pyrimidine (B1678525) functionalized with a bromine atom have shown that the introduction of different functional groups significantly alters the electronic properties, such as the total dipole moment (TDM) and the HOMO/LUMO band gap energy. ekb.eg For pyrimidine-Br, the TDM was calculated to be 0.8443 Debye and the band gap energy was 5.6763 eV, indicating changes in reactivity compared to the unsubstituted parent molecule. ekb.eg

Ab initio and semi-empirical methods offer alternative approaches for computational analysis. Ab initio methods, such as Hartree-Fock (HF), are derived directly from theoretical principles without the inclusion of experimental data. researchgate.net While computationally intensive, they can provide high accuracy. Studies on related fused pyrimidine systems, like pyrano[2,3-d]pyrimidine derivatives, have utilized ab initio calculations at the HF/6-31G(d,p) level to study geometric optimization and thermodynamic parameters. researchgate.net

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them suitable for very large molecules. wikipedia.org These methods are often used for preliminary analyses, such as geometry optimization before more computationally expensive calculations. For example, the semi-empirical method AM1 has been used to optimize the geometries of proposed pyrido[2,3-d]pyrimidine derivatives before performing molecular modeling studies like pharmacophore mapping and docking into protein active sites. researchgate.net

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to predict the reactivity of molecules by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity). youtube.comresearchgate.net The energy gap between the HOMO and LUMO (ΔE) is an important indicator of molecular stability; a large gap implies high stability and low reactivity, whereas a small gap suggests higher reactivity. irjweb.com

In the DFT study of the 6-bromopyrido[2,3-d]pyrimidine derivative, the HOMO and LUMO energies were calculated to assess the molecule's chemical stability and activity. bohrium.com The energy gap helps in understanding the charge transfer interactions within the molecule. irjweb.com Similar analyses on other novel pyrido[2,3-d]pyrimidine derivatives have used DFT calculations to determine global reactivity indices from FMO energies, finding that different substituents can significantly alter the HOMO-LUMO gap, and thus the molecule's reactivity. researchgate.net For example, in one study of various derivatives, the calculated energy gap (ΔE) ranged from 2.783 eV for the most reactive compound to 3.995 eV for the most stable one. researchgate.net

Table 1: Calculated Electronic Properties of a 6-Bromopyrido[2,3-d]pyrimidine Derivative

Note: Data is for the related compound 1-(4-((6-bromopyrido[2,3-d]pyrimidin-4-yl)oxy)phenyl)-3-(2,4-difluorophenyl)urea, as a proxy for 7-Bromopyrido[2,3-d]pyrimidine.

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis is crucial for understanding the three-dimensional structure of flexible molecules and identifying their most stable forms (conformers). This is achieved by mapping the potential energy surface (PES) as a function of rotatable bonds. mdpi.com

For the derivative of 6-bromopyrido[2,3-d]pyrimidine, a conformational analysis was performed using both molecular mechanics force fields (MMF) for an initial scan and DFT for more accurate geometry optimization of the resulting conformers. bohrium.com This approach identified four relatively stable conformers. bohrium.com Importantly, the lowest energy conformation determined through these calculations was in good agreement with the solid-state structure obtained from X-ray crystallography, validating the computational approach. tandfonline.com A similar strategy has been applied to other complex heterocyclic systems, where computational analysis of the dynamic processes of conformational changes provides insight into the molecule's structural behavior. researchgate.net

Reaction Mechanism Elucidation via Transition State Calculations

Computational chemistry is an invaluable tool for elucidating complex reaction mechanisms. By calculating the energies of reactants, intermediates, transition states, and products, researchers can map out the entire reaction pathway and identify the rate-determining step.

A comprehensive theoretical investigation into the mechanism of formation for the pyrido[2,3-d]pyrimidine core in a multicomponent reaction has been conducted. nih.gov This study elucidated a pathway involving several key steps: Knoevenagel condensation, Michael addition, and subsequent cyclization. nih.gov The calculations identified the transition states for each elementary step and determined their corresponding free energy barriers. For instance, in the uncatalyzed reaction in an aqueous solution, the Knoevenagel condensation was found to have a free energy barrier of 28.7 kcal mol⁻¹, corresponding to a slow reaction rate, suggesting this as a potential rate-determining step. nih.gov Such detailed mechanistic insights are essential for optimizing reaction conditions and developing more efficient catalysts. nih.gov

Solvent Effects and Their Influence on Molecular Properties and Reactivity

Reactions are typically carried out in a solvent, which can significantly influence molecular properties and reaction kinetics. Computational models can account for these effects using implicit or explicit solvent models. The reaction mechanism study for the formation of pyrido[2,3-d]pyrimidines was performed in a simulated aqueous solution, highlighting the importance of the solvent. nih.gov The use of a continuum solvation model (like SMD) allows for the calculation of solvation free energies, providing a more accurate picture of the reaction thermodynamics and kinetics in solution compared to gas-phase calculations alone. The results showed that while an increase in temperature was thermodynamically unfavorable for some steps, it kinetically accelerated the reaction, increasing the rate constant significantly. nih.gov

Table of Compounds Mentioned

Quantitative Structure-Activity Relationship (QSAR) Methodological Frameworks for Compound Design

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug design, offering a computational framework to correlate the chemical structure of compounds with their biological activities. For the pyrido[2,3-d]pyrimidine scaffold, to which this compound belongs, various QSAR models have been developed to guide the synthesis of novel derivatives with enhanced therapeutic potential, particularly as anticancer agents. These studies employ a range of molecular descriptors and statistical methods to predict the activity of new compounds and to provide insights into the structural requirements for biological interactions.

A notable investigation into aminopyrido[2,3-d]pyrimidin-7-yl derivatives as potential tyrosine kinase inhibitors utilized both 2D and 3D QSAR approaches. nih.gov In this research, a variety of theoretical molecular descriptors were calculated directly from the chemical structures of the compounds. Given that the number of descriptors often surpasses the number of compounds studied, conventional regression methods can be unreliable. To address this, ridge regression was employed to develop robust models. nih.gov The study successfully identified the most influential molecular descriptors and their impact on the anticancer activity. Furthermore, 3D QSAR models were constructed using the partial least squares (PLS) method, which allowed for the analysis of steric and electrostatic field effects, providing a three-dimensional perspective on the structure-activity relationship. nih.gov

Another study focused on aryl pyrido[2,3-d]pyrimidin-7(8H)-ones as inhibitors of the fibroblast growth factor receptor (FGFr), a key target in cancer therapy. researchgate.net This work employed a genetic algorithm-multiple linear regression (GA-MLR) approach to develop a QSAR model. A diverse set of descriptors, including constitutional, functional group, geometrical, and atom-centered fragment indices, were used to build the model. researchgate.net The predictability of the developed QSAR model was rigorously validated, and outlier analysis was performed to enhance the reliability of the results. researchgate.net

The application of QSAR is not limited to anticancer research. In a study of pyrido[2,3-d]pyrimidine derivatives with cytokinin agonistic and antagonistic activities, QSAR analysis was performed using physicochemical parameters and regression analysis. nih.gov This research highlighted the critical role of steric features of the molecules in determining their biological activity, whether agonistic or antagonistic. nih.gov The insights gained from this QSAR model contributed to the development of a dimensional map of the cytokinin receptor site, which can guide the design of new agonists and antagonists. nih.gov

The table below summarizes the key aspects of these QSAR studies on pyrido[2,3-d]pyrimidine derivatives, showcasing the different methodological frameworks applied to this versatile chemical scaffold.

Study Focus Compound Series QSAR Approach Key Descriptors/Fields Statistical Method Biological Activity Reference
Anticancer AgentsAminopyrido[2,3-d]pyrimidin-7-yl derivatives2D and 3D QSARTheoretical molecular descriptors, Steric and electrostatic fieldsRidge Regression, Partial Least Squares (PLS)Tyrosine kinase inhibition nih.gov
Anticancer Drug DesignAryl pyrido[2,3-d]pyrimidin-7(8H)-onesGA-MLR based QSARConstitutional, functional group, geometrical, and atom-centered fragmentsGenetic Algorithm-Multiple Linear Regression (GA-MLR)Fibroblast growth factor receptor (FGFr) inhibition researchgate.net
Plant Growth Regulators2-(Methylthio)pyrido[2,3-d]pyrimidinesQSAR AnalysisPhysicochemical parameters, Steric featuresRegression AnalysisCytokinin agonistic and antagonistic activities nih.gov

These examples underscore the utility of QSAR as a powerful tool in the design and optimization of pyrido[2,3-d]pyrimidine-based compounds for a range of biological targets. By quantifying the relationship between molecular structure and activity, QSAR models provide a rational basis for the development of new and more effective therapeutic agents.

Spectroscopic and Analytical Characterization Techniques for Structural Elucidation of 7 Bromopyrido 2,3 D Pyrimidine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including the pyrido[2,3-d]pyrimidine (B1209978) scaffold. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of atoms and their spatial relationships.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental techniques used to determine the carbon-hydrogen framework of a molecule.

In ¹H NMR spectra of pyrido[2,3-d]pyrimidine derivatives, the chemical shifts (δ) of protons are indicative of their electronic environment. For instance, protons on the pyridine (B92270) and pyrimidine (B1678525) rings typically appear in the aromatic region (downfield), with their exact positions influenced by the nature and position of substituents. The structure of newly synthesized compounds is often determined using ¹H NMR, ¹³C NMR, mass spectrometry, infrared spectroscopy, and elemental analysis. mdpi.com For example, in a series of tetrahydropyrido[2,3-d]pyrimidine-4,7-dione derivatives, the pyrimidine-H2 proton was observed at δ 8.33 ppm. mdpi.com The introduction of substituents leads to predictable changes in the spectrum; for instance, a methyl group introduced on the pyrimidine moiety gives rise to a new singlet at around δ 1.93–2.20 ppm. mdpi.com

¹³C NMR spectroscopy provides information about the carbon skeleton. The chemical shifts of carbon atoms are sensitive to their hybridization and the electronegativity of attached atoms. In substituted pyrido[2,3-d]pyrimidines, the carbon atoms of the heterocyclic rings display characteristic signals. For example, the introduction of a methyl group can be confirmed by a characteristic signal at δ 21.52–22.44 ppm in the ¹³C NMR spectrum. mdpi.com The chemical structures of various synthesized pyrimidine derivatives are routinely confirmed using elemental analysis, FT-IR, ¹H NMR, and ¹³C NMR spectroscopy. nih.gov

Below is a table summarizing typical ¹H NMR spectral data for protons in substituted pyrido[2,3-d]pyrimidine derivatives, illustrating the influence of different substituents on chemical shifts.

Compound/Derivative ClassProtonChemical Shift (δ, ppm)Reference
Tetrahydropyrido[2,3-d]pyrimidine-4,7-dionesPyrimidine-H28.33 mdpi.com
2-Methyl-tetrahydropyrido[2,3-d]pyrimidines-CH₃1.93–2.20 mdpi.com
Pyrido[2,3-d]pyrimidine with ethoxy protons-OCH₂CH₃ (quartet)4.31 nih.gov
Pyrido[2,3-d]pyrimidine with ethoxy protons-OCH₂CH₃ (triplet)1.14 nih.gov
Pyrido[2,3-d]pyrimidine with NH proton-NH13.22 nih.gov

While 1D NMR provides essential information, complex structures often require two-dimensional (2D) NMR experiments to unambiguously assign all signals and elucidate the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other within a spin system. This is crucial for tracing the connectivity of protons within the pyridine and pyrimidine rings and any attached side chains.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms (¹³C-¹H). It is a powerful tool for assigning the ¹³C signals based on the already assigned ¹H signals, or vice versa.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C couplings). HMBC is vital for piecing together different fragments of a molecule, establishing connectivity across quaternary carbons (carbons with no attached protons), and confirming the substitution pattern on the pyrido[2,3-d]pyrimidine core. For instance, it can be used to confirm the point of attachment of a substituent to the heterocyclic scaffold.

Given the nitrogen-rich nature of the pyrido[2,3-d]pyrimidine skeleton, Nitrogen-15 (¹⁵N) NMR spectroscopy offers direct insight into the electronic environment of the nitrogen atoms. researchgate.net Although ¹⁵N has a low natural abundance and sensitivity, techniques like HMBC, specifically ¹H-¹⁵N HMBC, can be used to obtain this information. researchgate.net

The chemical shifts of the nitrogen atoms are highly sensitive to factors such as protonation, tautomerism, and hydrogen bonding. researchgate.netnih.gov For example, the ¹⁵N chemical shift of a pyridine ring nitrogen can vary significantly depending on the nature and position of substituents. researchgate.net In studies of pyrimidine nucleotides, ¹⁵N NMR has been used to probe hydrogen bond formation at the N3 site, where a downfield shift indicates the nitrogen is acting as a hydrogen donor and an upfield shift suggests it is a hydrogen acceptor. nih.gov Such studies are critical for understanding the intermolecular interactions of these compounds, which is relevant to their biological applications.

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion. This accuracy allows for the determination of the elemental composition of the parent compound and its fragments. For a compound like 7-Bromopyrido[2,3-d]pyrimidine, HRMS would be used to confirm its molecular formula (C₇H₄BrN₅) by matching the experimentally measured exact mass with the theoretically calculated mass. The presence of bromine would be readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which results in two molecular ion peaks separated by two mass units.

Tandem mass spectrometry (MS/MS) is employed to study the fragmentation of a selected ion. In an MS/MS experiment, the molecular ion ([M+H]⁺) is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. The fragmentation pattern provides a "fingerprint" that is characteristic of the molecular structure.

For fused N-heterocyclic systems like pyrido[2,3-d]pyrimidines, fragmentation often involves characteristic cross-ring cleavages, particularly on the pyrimidine or pyridazine rings. nih.gov The loss of small, stable molecules or radicals from the parent structure helps to confirm the identity and arrangement of functional groups. researchgate.netsapub.org For instance, in related pyrimidine derivatives, fragmentation pathways can involve the loss of groups like NH-CN or isocyanate (NCO). iosrjournals.org The fragmentation of the pyrimidine ring itself is often a key feature in the mass spectra of these compounds. sapub.org The specific fragmentation pattern of this compound and its derivatives would be influenced by the substituents present, which can direct the fragmentation pathways. nih.gov

A summary of common fragmentation behaviors in pyrimidine-containing fused rings is presented below.

Precursor Ion FeatureFragmentation ProcessCommon Neutral Loss / Fragment IonReference
Fused Pyrimidine RingCross-ring cleavageCharacteristic fragments of the pyrimidine ring nih.govsapub.org
Phenylamino SubstituentCleavage of substituentAniline ion (m/z = 93) nih.gov
Bromo-substituted CompoundIsotopic PatternM⁺ and M+2 peaks in ~1:1 ratio iosrjournals.org
Cyano-amino GroupLoss of functional groupLoss of NH-CN iosrjournals.org
Isocyanate GroupLoss of functional groupLoss of NCO iosrjournals.org

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of molecules. libretexts.org By analyzing the absorption or scattering of light, these methods provide a molecular fingerprint, allowing for the identification of functional groups and the elucidation of structural features. nih.gov For pyrido[2,3-d]pyrimidine systems, these spectra are complex but highly informative, with characteristic bands corresponding to the stretching and bending vibrations of the fused heterocyclic rings and their substituents. nih.govtandfonline.com

The vibrational spectrum of a this compound derivative would be characterized by several key regions:

C-H Stretching: Aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region.

Ring Stretching: The stretching vibrations of the C=C and C=N bonds within the pyridine and pyrimidine rings are expected to produce a series of sharp, medium-to-strong intensity bands between 1600 cm⁻¹ and 1400 cm⁻¹. researchgate.netresearchgate.net The appearance of a band around 1580 cm⁻¹ is indicative of in-plane stretching vibrations of both pyrimidine and pyridine rings. researchgate.net

Ring Breathing Modes: The collective in-plane stretching and compression of the entire ring system, known as the "ring breathing" mode, gives rise to a characteristic band, often observed in the Raman spectrum. researchgate.net For pyridine, this mode is typically found near 991 cm⁻¹. researchgate.net

In a study of 1-(4-((6-bromopyrido[2,3-d]pyrimidin-4-yl)oxy)phenyl)-3-(2,4-difluorophenyl)urea, a derivative of the core structure, key FT-IR peaks were identified and assigned, providing insight into the expected vibrational modes. tandfonline.com

Vibrational ModeExpected Frequency Range (cm⁻¹)Example Experimental Frequency (cm⁻¹) tandfonline.com
N-H Stretching (Amide)3400-32003308
Aromatic C-H Stretching3100-30003069
C=O Stretching (Amide)1700-16501694
C=N/C=C Ring Stretching1600-14001591, 1550, 1493
C-O Stretching (Aryl Ether)1270-12001232
C-F Stretching1250-10001140

Raman spectroscopy provides complementary information, particularly for symmetric non-polar bonds, and is useful for studying vibrational modes in both solid and solution states. nih.govresearchgate.net The combination of IR and Raman data, often supported by theoretical calculations like Density Functional Theory (DFT), allows for a complete and reliable assignment of the fundamental vibrational modes of the molecule. nih.govtandfonline.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. For aromatic and heterocyclic compounds like this compound, the primary electronic transitions are typically of the π → π* and n → π* type.

π → π Transitions:* These are high-energy transitions involving the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of conjugated systems and result in strong absorption bands, usually in the 200-300 nm range.

n → π Transitions:* These transitions involve the excitation of an electron from a non-bonding orbital (e.g., the lone pair on a nitrogen atom) to a π* antibonding orbital. They are generally of lower energy and intensity than π → π* transitions and appear at longer wavelengths, often above 300 nm.

The introduction of a halogen substituent, such as bromine, can influence the electronic transitions. Halogens can act as auxochromes, causing a shift in the absorption maximum (λmax) and intensity, a phenomenon known as a bathochromic (red) or hypsochromic (blue) shift. Studies on halogenated pyrimidines show that the effect of the halogen atom on the absorption spectrum increases with photon energy. rsc.org While lower-energy bands may only show minor shifts, higher-energy absorption regions can be more significantly altered. rsc.org

A UV-Vis spectroscopic method developed for a complex pyrimidine derivative, 6-Bromo-3-(6-(2,6-dichlorophenyl)-2-(morpolinomethylamino) pyrimidine-4-yl)-2H-chromen-2-one, identified a clear absorption maximum (λmax) at 275 nm, which is characteristic of the extensive conjugated system present in the molecule. nih.govnih.gov

Electronic Transition TypeTypical Wavelength RangeCharacteristics
π → π~200-300 nmHigh intensity, associated with the conjugated π-system of the pyridopyrimidine rings.
n → π>300 nmLow intensity, involves non-bonding electrons on nitrogen atoms.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction involves irradiating a single, well-ordered crystal with an X-ray beam. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the atomic positions can be determined with high precision. mdpi.com

Crystallographic Data for a 6-Bromopyrido[2,3-d]pyrimidine Derivative tandfonline.com
ParameterValue
Chemical FormulaC₂₂H₁₃BrF₂N₄O₂
Formula Weight511.28
Crystal SystemTriclinic
Space GroupP-1
a (Å)8.2343(3)
b (Å)9.0354(3)
c (Å)15.2223(5)
α (°)81.433(2)
β (°)78.368(2)
γ (°)69.155(2)
Volume (ų)1032.54(6)
Z (Molecules per unit cell)2

This data provides a foundational understanding of the bond lengths and angles within the core heterocyclic structure, which are crucial for correlating structure with chemical reactivity and biological activity.

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. researchgate.net Understanding these interactions is critical as they influence physical properties such as melting point, solubility, and stability. For brominated heterocyclic compounds, several types of interactions are significant.

Halogen Bonding: The bromine atom in this compound can participate in halogen bonding. This is an attractive interaction between an electrophilic region on the bromine atom (the σ-hole) and a nucleophilic site, such as a lone pair on a nitrogen or oxygen atom of a neighboring molecule. ump.edu.pl These C–Br···N or C–Br···O interactions can be highly directional and play a key role in crystal engineering. ump.edu.pl

Bromine-Bromine Interactions: Type II C–Br···Br–C interactions, where one C-Br bond points towards the equatorial region of the other bromine atom, are stabilizing and often observed in the crystal structures of brominated compounds. rsc.org These interactions are primarily driven by dispersion and electrostatic forces. rsc.org

π-π Stacking: The planar aromatic surfaces of the pyrido[2,3-d]pyrimidine rings can stack on top of each other. These π-π stacking interactions, typically occurring in an offset parallel arrangement, are crucial for the stabilization of the crystal lattice. researchgate.net

Hydrogen Bonding: If hydrogen bond donors (like N-H) are present in derivatives, they will form strong hydrogen bonds with acceptors (like N or O atoms), often dominating the crystal packing arrangement.

Hirshfeld surface analysis is a computational tool used to visualize and quantify these intermolecular contacts within a crystal. tandfonline.com For the aforementioned 6-bromo derivative, this analysis was used to quantitatively describe the various intermolecular interactions responsible for its crystal packing. tandfonline.com

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for separating components of a mixture and for assessing the purity of a synthesized compound.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for determining the purity of pharmaceutical compounds and for separating complex mixtures. researchgate.net Reversed-phase HPLC (RP-HPLC) is the most common mode used for analyzing pyrimidine derivatives. researchgate.netptfarm.pl

In RP-HPLC, the compound is dissolved in a suitable solvent and injected into a column packed with a non-polar stationary phase (e.g., C8 or C18 silica gel). researchgate.net A polar mobile phase, typically a mixture of water or an aqueous buffer and an organic modifier like acetonitrile or methanol, is then pumped through the column. ptfarm.pl The compound separates from impurities based on differences in their partitioning between the stationary and mobile phases. Purity is assessed by detecting the eluted components, usually with a UV detector set at a wavelength where the compound absorbs strongly (e.g., its λmax). ptfarm.pl

The development of a validated RP-HPLC method involves optimizing several parameters to achieve good separation (resolution), sharp peaks, and reasonable analysis times.

Typical RP-HPLC Parameters for the Analysis of Pyrimidine Derivatives
ParameterCommon ConditionsReference Example
ColumnOctadecyl (C18) or Octyl (C8) silica gel; typically 150-250 mm length, 4.6 mm I.D., 5 µm particle sizeLiChrosorb® 100 RP-18 (250 x 4.0 mm, 5 µm) ptfarm.pl
Mobile PhaseIsocratic or gradient mixture of Acetonitrile/Buffer or Methanol/BufferAcetonitrile / Phosphate buffer pH=2 ptfarm.pl
Flow Rate1.0 - 1.5 mL/min1.0 mL/min (typical) researchgate.net
DetectionUV Spectrophotometry at λmax239 nm ptfarm.pl
TemperatureAmbient or controlled (e.g., 25-40 °C)Room temperature researchgate.net

A validated HPLC method ensures that the analytical results are accurate, precise, and reproducible, making it an indispensable tool for quality control in the synthesis and development of this compound and its derivatives. ptfarm.pl

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique that can be applied for the separation and analysis of volatile and thermally stable compounds. In the context of this compound and its derivatives, GC can be a valuable tool for assessing purity, identifying reaction byproducts, and potentially for quantitative analysis. The volatility of this compound allows for its analysis by GC, likely without the need for derivatization, which is often required for more polar compounds like purines and pyrimidines containing multiple polar functional groups.

The applicability of GC for pyridine, the parent heterocycle of the pyridopyrimidine system, is well-established. For instance, pyridine can be effectively analyzed using a 60-m x 0.32-mm i.d. fused silica capillary column with a Stabilwax-DB stationary phase, with a temperature program from 60°C to 160°C and flame ionization detection (FID) osha.gov. This indicates that the fundamental heterocyclic structure is amenable to GC analysis.

For halogenated compounds, including brominated aromatics, GC is a standard analytical method. The choice of the stationary phase is crucial for achieving good separation. Polar capillary columns are generally recommended for the analysis of polar compounds, which include molecules containing nitrogen and halogen atoms sigmaaldrich.com. Stationary phases such as those containing polyethylene glycol (PEG) or cyanopropyl functional groups are often employed for the separation of such analytes.

When analyzing this compound and its derivatives, a capillary GC system equipped with a non-polar or mid-polar stationary phase, such as a 5% diphenyl / 95% dimethylpolysiloxane (similar to DB-5 or HP-5), would be a suitable starting point. These columns separate compounds primarily based on their boiling points and to some extent their polarity. A temperature-programmed analysis would be necessary to ensure the elution of the relatively high-boiling brominated heterocyclic compounds in a reasonable time with good peak shape.

Detection can be accomplished using a Flame Ionization Detector (FID), which is a robust and widely used detector that responds to most organic compounds. For more definitive identification, coupling the gas chromatograph to a Mass Spectrometer (GC-MS) is the preferred method. GC-MS provides not only the retention time of the compound but also its mass spectrum, which serves as a molecular fingerprint, allowing for unambiguous identification by comparing the obtained spectrum with a library or through interpretation of the fragmentation pattern.

To illustrate the potential application of GC for the analysis of brominated heterocyclic compounds, the following table provides hypothetical GC parameters and potential retention times for this compound and a related, less complex compound, 2-bromopyridine, for comparative purposes.

Table 1: Hypothetical Gas Chromatography (GC) Parameters and Retention Times

ParameterValue
Instrument Gas Chromatograph with FID or MS detector
Column 30 m x 0.25 mm I.D., 0.25 µm film thickness fused silica capillary column
Stationary Phase 5% Phenyl-methylpolysiloxane (e.g., DB-5, HP-5MS)
Carrier Gas Helium or Hydrogen at a constant flow rate of 1 mL/min
Injector Temperature 250 °C
Detector Temperature 280 °C (FID) or MS transfer line at 280 °C
Oven Program Initial temperature 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
Injection Volume 1 µL (split or splitless injection)
Hypothetical Retention Time
2-Bromopyridine~ 8 - 10 min
This compound~ 15 - 20 min

The Strategic Role of 7 Bromopyrido 2,3 D Pyrimidine As a Versatile Synthetic Intermediate

Building Block in the Synthesis of Complex Chemical Architectures

The bromine atom at the 7-position of the pyrido[2,3-d]pyrimidine (B1209978) core serves as a key functional group for the construction of intricate molecular structures through various carbon-carbon and carbon-heteroatom bond-forming reactions. Palladium-catalyzed cross-coupling reactions, in particular, have proven to be highly effective for elaborating the 7-Bromopyrido[2,3-d]pyrimidine scaffold.

One of the most widely employed methods is the Suzuki-Miyaura coupling, which involves the reaction of the 7-bromo derivative with a boronic acid or ester in the presence of a palladium catalyst and a base. This reaction allows for the introduction of a wide array of aryl and heteroaryl substituents at the 7-position, leading to the synthesis of complex biaryl and heteroaryl-substituted pyrido[2,3-d]pyrimidines. The reaction conditions can often be tuned to achieve high yields and tolerate a broad range of functional groups on the coupling partner.

Similarly, the Buchwald-Hartwig amination has been utilized to forge carbon-nitrogen bonds at the 7-position. This reaction enables the introduction of various primary and secondary amines, providing access to a diverse set of 7-amino-substituted pyrido[2,3-d]pyrimidines. These amino-substituted derivatives are important substructures in many biologically active molecules.

The Sonogashira coupling, which pairs the 7-bromo compound with a terminal alkyne, is another powerful tool for extending the molecular framework. This reaction introduces an alkynyl moiety at the 7-position, which can serve as a versatile handle for further transformations or as a key structural element in its own right. The resulting 7-alkynylpyrido[2,3-d]pyrimidines are valuable precursors for the synthesis of more complex heterocyclic systems through cyclization reactions.

The following table summarizes representative examples of cross-coupling reactions utilized to build complex architectures from this compound derivatives.

Reaction TypeCoupling PartnerCatalyst System (Typical)Product Type
Suzuki-MiyauraAryl/Heteroaryl Boronic AcidPd(PPh₃)₄ / Base7-Aryl/Heteroaryl-pyrido[2,3-d]pyrimidine
Buchwald-HartwigPrimary/Secondary AminePd₂(dba)₃ / Ligand / Base7-Amino-pyrido[2,3-d]pyrimidine
SonogashiraTerminal AlkynePdCl₂(PPh₃)₂ / CuI / Base7-Alkynyl-pyrido[2,3-d]pyrimidine

Precursor for Advanced Heterocyclic Compounds and Scaffolds

Beyond its use in direct functionalization, this compound serves as a valuable precursor for the construction of more elaborate and advanced heterocyclic systems. The bromine atom can be displaced or can participate in intramolecular cyclization reactions to generate fused polycyclic structures.

For instance, the 7-bromo group can be substituted by nucleophiles containing additional reactive sites, setting the stage for subsequent intramolecular cyclization. A common strategy involves the initial substitution of the bromine with an amine or a thiol bearing a suitable functional group. Subsequent reaction of this appended group with another position on the pyrido[2,3-d]pyrimidine ring can lead to the formation of a new fused ring.

Another approach involves the initial transformation of the bromine atom into a more reactive functional group. For example, conversion of the 7-bromo group to a boronic ester via a Miyaura borylation reaction generates a versatile intermediate that can participate in a variety of subsequent cross-coupling reactions to build fused ring systems.

Furthermore, the introduction of an alkynyl group at the 7-position via Sonogashira coupling, as mentioned previously, opens up pathways to a variety of fused heterocycles. Intramolecular cyclization of a suitably functionalized 7-alkynyl derivative can lead to the formation of novel tricyclic and tetracyclic scaffolds containing the pyrido[2,3-d]pyrimidine core. These advanced heterocyclic systems often exhibit unique three-dimensional shapes and electronic properties, making them attractive targets for drug discovery and materials science.

Strategies for Diversity-Oriented Synthesis (DOS) Utilizing the Bromine Handle

Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules for high-throughput screening and the discovery of new biological probes and drug leads. The reactive nature of the bromine atom in this compound makes it an ideal starting point for DOS strategies. A library of diverse compounds can be rapidly assembled by subjecting the 7-bromo intermediate to a variety of parallel reactions.

A common DOS approach involves a "build-couple-pair" strategy. In the "build" phase, a set of diverse building blocks is prepared. In the "couple" phase, these building blocks are attached to the 7-position of the pyrido[2,3-d]pyrimidine scaffold via the bromine handle using robust and high-yielding reactions such as the Suzuki-Miyaura or Buchwald-Hartwig couplings. In the "pair" phase, a second point of diversification can be introduced at another position on the pyrido[2,3-d]pyrimidine ring, which may also be functionalized with a reactive handle.

The bromine handle at the 7-position allows for the systematic exploration of the chemical space around the pyrido[2,3-d]pyrimidine core. By varying the nature of the substituent introduced at this position, a wide range of steric and electronic properties can be incorporated into the final products. This diversification is crucial for identifying molecules with specific biological activities.

Microwave-assisted synthesis has been shown to be a particularly effective tool in the context of DOS with this compound, as it can significantly accelerate reaction times and improve yields for a variety of cross-coupling reactions. nih.gov This allows for the rapid generation of large libraries of compounds for biological screening.

Rational Design Principles for Chemical Probes and Ligands (Focus on synthetic design, not biological function)

The rational design of chemical probes and ligands often relies on the ability to synthetically access specific molecular geometries and to introduce key functional groups with high precision. This compound provides a robust platform for such rational design due to the predictable reactivity of the C-Br bond.

In the design of a chemical probe, for example, it may be desirable to attach a reporter group, such as a fluorophore or a biotin (B1667282) tag, to a specific location on the molecule. The 7-bromo position offers a convenient site for the introduction of such tags via a linker. The synthetic strategy would involve selecting a linker with a terminal functional group that can be coupled to the 7-position, for instance, a terminal alkyne for a Sonogashira reaction or a boronic acid for a Suzuki-Miyaura coupling.

Similarly, in the design of a ligand intended to bind to a specific biological target, the 7-position can be used to introduce substituents that are predicted to interact with a particular pocket or surface of the target protein. Computational modeling can guide the selection of appropriate substituents to be attached at the 7-position to maximize binding affinity and selectivity. The synthetic feasibility of introducing these substituents is a key consideration in the design process, and the well-established chemistry of the 7-bromo group provides a high degree of confidence that the designed molecules can be synthesized.

Future Directions and Emerging Research Avenues in 7 Bromopyrido 2,3 D Pyrimidine Chemistry

Development of More Sustainable and Greener Synthetic Routes

The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce environmental impact and improve efficiency. Future research concerning 7-Bromopyrido[2,3-d]pyrimidine and its derivatives is expected to prioritize the development of more sustainable synthetic methodologies. While many current syntheses rely on conventional methods, emerging strategies in the broader field of pyrimidine (B1678525) chemistry highlight promising avenues. rasayanjournal.co.in

Key green approaches that could be adapted include:

Microwave-Assisted Synthesis: This technique significantly reduces reaction times, often leading to higher yields and purer products compared to conventional heating. nih.govacs.orgnih.gov The application of microwave irradiation can minimize the use of solvents and decrease energy consumption, aligning with green chemistry principles. nih.govnih.gov

Solvent-Free and Aqueous Media Reactions: The use of water as a solvent is highly desirable due to its non-toxic, inexpensive, and environmentally benign nature. jmaterenvironsci.com Research on related heterocyclic compounds has demonstrated the feasibility of conducting multicomponent reactions in aqueous or even solvent-free ("grindstone chemistry") conditions, which drastically reduces volatile organic compound emissions. rasayanjournal.co.inresearchgate.netmdpi.com

Use of Nanocatalysts and Biocatalysts: The development of reusable and highly efficient catalysts is a cornerstone of green synthesis. chemrj.org Nano-catalysts, for instance, have been successfully employed in the one-pot synthesis of other pyridopyrimidine derivatives, offering benefits like high yields, mild reaction conditions, and catalyst reusability. rsc.org Biocatalysis, using enzymes or whole organisms, presents another frontier for creating these molecules with high selectivity and under mild conditions. mdpi.com

Adopting these strategies can lead to more economically and environmentally friendly production of this compound and its downstream products. rasayanjournal.co.in

Exploration of Novel and Unconventional Reactivity Patterns at C-7

The bromine atom at the C-7 position is a versatile chemical handle, traditionally utilized in classical cross-coupling reactions. However, future research is poised to explore more novel and unconventional ways to functionalize this position, expanding the accessible chemical space for this scaffold.

Emerging areas of focus include:

Metallaphotoredox Catalysis: This rapidly advancing field merges photoredox catalysis with transition metal catalysis to enable previously challenging transformations under mild conditions. princeton.edusigmaaldrich.com For this compound, this could facilitate novel cross-coupling reactions, such as the introduction of complex alkyl fragments, that are difficult to achieve with traditional palladium catalysis alone. acs.org

Energy Transfer Catalysis: Beyond single-electron transfer (SET), photoredox catalysts can engage in energy transfer processes, activating the C-7 position for unique cycloadditions or bond formations that are not accessible through ground-state reactivity.

Advanced Cross-Coupling Reactions: While standard Suzuki and Buchwald-Hartwig couplings are well-established, there is room to explore less common but powerful methods. This includes leveraging ligand-free metal catalysis for more sustainable processes or designing specialized catalysts for challenging couplings involving tertiary alkyl groups or other sterically hindered partners. nih.govrsc.orgresearchgate.net

These advanced synthetic methods will allow chemists to generate unprecedented derivatives of the pyridopyrimidine core, potentially leading to compounds with novel biological activities or material properties.

Integration with Automated Synthesis and Artificial Intelligence-Driven Reaction Design

The intersection of artificial intelligence (AI), robotics, and chemistry is set to revolutionize how molecules are designed and synthesized. For a scaffold like this compound, these technologies offer a path to accelerated discovery and optimization.

Future integration will likely involve:

AI-Powered Retrosynthesis: AI platforms can analyze vast reaction databases to propose novel and efficient synthetic routes to complex target molecules derived from this compound. nih.govchemrxiv.orgarxiv.org These tools can identify non-intuitive disconnections and suggest pathways that are more cost-effective or higher-yielding than those devised by human chemists. beilstein-journals.org

Machine Learning for Reaction Optimization: Machine learning algorithms can predict the optimal conditions (catalyst, solvent, temperature, etc.) for a given reaction with minimal experimental effort. researchgate.netbohrium.com By training models on high-throughput experimentation (HTE) data, researchers can quickly navigate complex reaction landscapes to maximize yield and minimize byproducts. princeton.edunih.gov Deep reinforcement learning has also shown promise in optimizing reaction conditions with significantly fewer experiments than traditional methods. stanford.edu

Automated Synthesis Platforms: Fully automated platforms can translate digitally designed synthetic routes into physically executed experiments. researchgate.net These systems can perform multi-step syntheses, including purification and analysis, enabling the rapid production of libraries of this compound derivatives for screening and evaluation. researchgate.netyoutube.com

This synergy between AI and automation will dramatically shorten the design-make-test-learn cycle, accelerating the development of new drugs and materials based on this versatile scaffold.

Advanced Theoretical Modeling for Predictive Chemistry and Catalyst Design

Computational chemistry and theoretical modeling are indispensable tools for understanding and predicting chemical behavior. For this compound, these methods offer deep insights that can guide synthetic efforts and catalyst development.

Key research avenues include:

Density Functional Theory (DFT) Studies: DFT calculations can be used to model the electronic structure and reactivity of the this compound core. nih.govwjarr.com By calculating parameters like HOMO-LUMO gaps and molecular electrostatic potential maps, researchers can predict the most likely sites for electrophilic and nucleophilic attack, thereby anticipating reaction outcomes. nih.govdergipark.org.tracs.org

Mechanism and Transition State Modeling: Computational modeling can elucidate the detailed mechanisms of catalytic reactions, such as the oxidative addition and reductive elimination steps in a palladium-catalyzed cross-coupling cycle. aalto.fi Understanding these pathways allows for the rational design of more efficient catalysts.

Predictive Models for Catalyst Performance: By combining computational descriptors of ligands and substrates with machine learning, researchers can build models that predict the outcome (e.g., yield, selectivity) of a cross-coupling reaction. princeton.eduaalto.fi This predictive power enables the in silico screening of potential catalysts, saving significant time and resources compared to experimental screening. nih.gov

These theoretical approaches will transform catalyst and reaction design from a trial-and-error process to a more predictive and rational endeavor.

Potential for Applications in Materials Science as a Building Block

While the pyridopyrimidine scaffold is heavily explored in medicinal chemistry, its intrinsic electronic and structural properties make it a compelling building block for advanced functional materials. nih.gov The 7-bromo position serves as a key anchor point for incorporating this heterocycle into larger systems.

Potential future applications in materials science include:

Organic Electronics: Nitrogen-containing heterocycles are valuable components in materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). msesupplies.com The electron-deficient nature of the pyrimidine ring can be harnessed to create materials with tailored electron-transport properties. ingentaconnect.comresearchgate.net

Conductive Polymers: The planar, aromatic structure of the pyridopyrimidine core is suitable for creating π-conjugated systems. researchgate.net Polymerization through the C-7 position could lead to novel conductive polymers with applications in sensors, batteries, and antistatic coatings.

Metal-Organic Frameworks (MOFs) and Ligands: The nitrogen atoms in the pyridopyrimidine ring can act as coordination sites for metal ions. chemrj.org Functionalized this compound derivatives could be designed as bespoke ligands for creating MOFs with unique catalytic, gas storage, or separation properties.

Corrosion Inhibitors: Nitrogen heterocycles have shown promise as effective corrosion inhibitors for metals by forming a protective layer on the surface. msesupplies.com The ability to functionalize the pyridopyrimidine core at the C-7 position allows for tuning its solubility and binding affinity to different metal surfaces.

Exploring these non-biological applications represents a significant growth area for this compound chemistry, leveraging its unique structural features for the next generation of advanced materials. chemrj.orgignited.in

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 7-bromopyrido[2,3-d]pyrimidine, and how are reaction conditions optimized?

  • Methodological Answer : A common approach involves bromination of pyrido[2,3-d]pyrimidine precursors using NH₄Br/HBr under aqueous conditions, followed by purification via recrystallization or column chromatography. Reaction parameters like temperature (e.g., 80–100°C), solvent choice (e.g., i-PrOH or aqueous HBr), and stoichiometry of brominating agents are critical for regioselectivity and yield . For example, bromination at the 5-position of pyrrolo[2,3-d]pyrimidine derivatives requires precise control of HBr concentration to avoid over-bromination .

Q. Which analytical techniques are most reliable for characterizing this compound and verifying purity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming regiochemistry, particularly distinguishing between bromine substitution at the 5- vs. 7-position. Infrared (IR) spectroscopy can validate functional groups (e.g., C-Br stretches at ~550–650 cm⁻¹). High-resolution mass spectrometry (HRMS) and elemental analysis are recommended for purity assessment, especially given commercial variability in deuterated analogs (e.g., 4-bromopyrido[2,3-d]pyrimidine-2,5,6,7-d₄ with >95% purity) .

Q. How does the bromine substituent influence the reactivity of pyrido[2,3-d]pyrimidine in cross-coupling reactions?

  • Methodological Answer : The bromine atom at the 7-position serves as a leaving group in Suzuki-Miyaura or Buchwald-Hartig couplings. For example, Pd-catalyzed coupling with aryl boronic acids requires optimized ligand systems (e.g., XPhos) and base selection (K₂CO₃ or Cs₂CO₃) to minimize dehalogenation side reactions. Solvent polarity (e.g., DMF vs. toluene) also impacts reaction efficiency .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound derivatives?

  • Methodological Answer : Discrepancies often arise from impurities or solvent residues (e.g., residual DMSO in bioassays). Rigorous purification (e.g., preparative HPLC) and orthogonal characterization (e.g., ¹H NMR coupled with LC-MS) are essential. For instance, Sigma-Aldrich’s 5-bromo-4-chloro-7-methyl-pyrrolo[2,3-d]pyrimidine lacks analytical data, necessitating in-house validation . Additionally, computational docking studies (e.g., AutoDock Vina) can clarify structure-activity relationships (SAR) when experimental IC₅₀ values conflict .

Q. What strategies optimize the stability of this compound under physiological conditions?

  • Methodological Answer : Stability studies in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) reveal susceptibility to hydrolytic debromination. Co-solvents like PEG-400 or cyclodextrin encapsulation improve aqueous solubility and reduce degradation. For in vivo applications, pro-drug strategies (e.g., ester masking of adjacent amino groups) enhance metabolic stability .

Q. How do electronic effects of substituents impact the reactivity of this compound in nucleophilic aromatic substitution (SNAr)?

  • Methodological Answer : Electron-withdrawing groups (e.g., -NO₂ or -CF₃) at the 2- or 4-position activate the pyrimidine ring for SNAr, enabling efficient displacement of bromine with amines or thiols. Conversely, electron-donating groups (e.g., -OMe) deactivate the ring, requiring harsher conditions (e.g., CuI catalysis or microwave irradiation). DFT calculations (e.g., using Gaussian 16) can predict charge distribution and guide substituent selection .

Q. What are the key challenges in scaling up this compound synthesis for preclinical studies?

  • Methodological Answer : Batch-to-batch variability in bromination (e.g., NH₄Br vs. PBr₃) necessitates process optimization. Continuous flow systems improve heat dissipation and reduce exothermic risks during large-scale reactions. Purification challenges (e.g., column chromatography limitations) can be mitigated by switching to crystallization-based methods using ethanol/water mixtures .

Biological and Mechanistic Questions

Q. Which enzyme targets are most commonly associated with this compound derivatives?

  • Methodological Answer : These compounds frequently inhibit kinases (e.g., EGFR or VEGFR2) and folate pathway enzymes (e.g., DHFR). For example, pyrido[2,3-d]pyrimidine analogs with bromine at the 7-position show nanomolar IC₅₀ against PI3Kα due to halogen bonding with Val851. Competitive binding assays (e.g., SPR or ITC) are recommended to validate target engagement .

Q. How can researchers address off-target effects in cellular assays using this compound-based inhibitors?

  • Methodological Answer : Counter-screening against kinase panels (e.g., DiscoverX) identifies promiscuous binding. Isotopic labeling (e.g., ¹⁴C-tagged derivatives) aids in tracking metabolite formation. CRISPR-Cas9 knockout of suspected off-target genes (e.g., cytochrome P450 isoforms) further clarifies mechanism .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.